Methyl-1-Aminocyclopropancarboxylat

Übersicht

Beschreibung

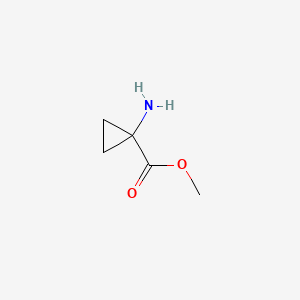

Methyl 1-aminocyclopropanecarboxylate is an organic compound with the molecular formula C5H9NO2. It is a methyl ester derivative of 1-aminocyclopropanecarboxylic acid. This compound is notable for its role in plant physiology, particularly in the regulation of ethylene, a key plant hormone involved in various growth and developmental processes .

Wissenschaftliche Forschungsanwendungen

Methyl 1-aminocyclopropanecarboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research explores its potential in developing new pharmaceuticals, particularly those targeting ethylene-related pathways.

Wirkmechanismus

Target of Action

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), which is the direct precursor of the gaseous phytohormone ethylene . The primary target of methyl-ACC is the ethylene biosynthesis key enzyme ACC oxidase (ACO) .

Mode of Action

Methyl-ACC acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .

Biochemical Pathways

Methyl-ACC affects the ethylene biosynthesis pathway . It leads to a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves . Ethylene regulates a myriad of physiological and developmental processes in plants, including seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to numerous stresses such as drought, flooding, high salinity, and low temperature .

Result of Action

Methyl-ACC triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Biochemische Analyse

Biochemical Properties

Methyl 1-aminocyclopropanecarboxylate plays a pivotal role in biochemical reactions related to ethylene biosynthesis. It interacts with the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which is responsible for converting 1-aminocyclopropane-1-carboxylate acid to ethylene. Methyl 1-aminocyclopropanecarboxylate acts as an agonist, enhancing ethylene-related responses in plants. This interaction leads to increased ethylene production, which subsequently influences various physiological processes such as root elongation, root hair formation, and leaf senescence .

Cellular Effects

Methyl 1-aminocyclopropanecarboxylate has profound effects on cellular processes in plants. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with methyl 1-aminocyclopropanecarboxylate has been shown to restrain root elongation, increase the number of root hairs, promote dark-induced leaf senescence, and accelerate the ripening of postharvest tomato fruit. These effects are mediated through the upregulation of ethylene biosynthesis genes and the subsequent increase in ethylene production .

Molecular Mechanism

The molecular mechanism of action of methyl 1-aminocyclopropanecarboxylate involves its interaction with 1-aminocyclopropane-1-carboxylate oxidase. By binding to this enzyme, methyl 1-aminocyclopropanecarboxylate enhances its activity, leading to increased conversion of 1-aminocyclopropane-1-carboxylate acid to ethylene. This results in elevated ethylene levels, which trigger a cascade of downstream signaling events. These events include the activation of ethylene-responsive transcription factors, changes in gene expression, and modulation of various physiological processes .

Subcellular Localization

The subcellular localization of methyl 1-aminocyclopropanecarboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum or mitochondria. Understanding the subcellular localization of methyl 1-aminocyclopropanecarboxylate will provide insights into its precise mode of action and potential regulatory mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 1-aminocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 1-aminocyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of methyl 1-aminocyclopropanecarboxylate often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.

Vergleich Mit ähnlichen Verbindungen

1-Aminocyclopropane-1-carboxylic acid: The natural precursor of ethylene in plants.

2-Chloroethylphosphonic acid: Another ethylene-releasing compound used in agriculture.

Ethephon: A widely used plant growth regulator that releases ethylene upon decomposition.

Uniqueness: Methyl 1-aminocyclopropanecarboxylate is unique due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid, allowing it to act as an ethylene agonist. This property makes it particularly valuable in research and agricultural applications where controlled ethylene responses are desired .

Biologische Aktivität

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in the biosynthesis of ethylene, a key plant hormone. Recent studies have identified methyl-ACC as a novel ethylene agonist, demonstrating significant biological activity, particularly in plant growth regulation and physiological responses.

Methyl-ACC functions primarily as an ethylene agonist, mimicking the effects of ACC in plants. It enhances ethylene-related physiological responses, which include:

- Root Growth Regulation : Methyl-ACC has been shown to restrain root elongation while increasing the number of root hairs, thereby influencing root architecture and nutrient uptake.

- Leaf Senescence : The compound promotes dark-induced leaf senescence, which is crucial for the maturation and eventual ripening of fruits.

- Fruit Ripening : In postharvest applications, methyl-ACC accelerates the ripening process of tomato fruits, making it a potential agent for improving marketability and shelf life.

Ethylene Biosynthesis and Gene Expression

A study conducted by Li et al. (2023) utilized RT-qPCR to analyze the expression levels of ethylene biosynthesis genes in detached tomato leaves treated with methyl-ACC. The findings revealed:

- Upregulation of Ethylene Biosynthesis Genes : Significant upregulation was observed in genes responsible for ethylene production, indicating that methyl-ACC stimulates the ethylene biosynthetic pathway.

- Enhanced Ethylene Release : Tomato leaves treated with methyl-ACC released higher amounts of ethylene compared to control samples, further supporting its role as an agonist.

Enzymatic Activity Analysis

In vitro enzymatic activity assays were conducted to evaluate the effect of methyl-ACC on ACC oxidase (ACO), the enzyme responsible for converting ACC to ethylene. The results indicated:

- No Significant Inhibition or Activation of ACO : Methyl-ACC did not significantly alter the total ACO activity in tomato leaves or recombinant SlACO1 activity, suggesting that its effects are primarily due to its agonistic action rather than direct enzymatic modulation.

Application in Agriculture

Methyl-ACC's potential as a plant growth regulator (PGR) has been explored in various agricultural settings. Its ability to enhance ethylene responses makes it suitable for:

- Postharvest Treatment : By accelerating ripening, methyl-ACC can be applied to fruits such as tomatoes to synchronize ripening and improve quality during storage and transport.

- Crop Management : As a PGR, it can be used to optimize growth conditions and enhance yield by promoting desirable traits such as increased root development and improved nutrient absorption.

Comparative Biological Activity

The biological activities of methyl-ACC can be compared with other known ethylene analogs and plant growth regulators:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Methyl-ACC | Enhances ethylene responses; promotes ripening | Ethylene agonist |

| ACC | Precursor of ethylene; regulates fruit ripening | Direct substrate for ACO |

| 1-Methylcyclopropene | Ethylene antagonist; delays ripening | Inhibits ethylene action |

Eigenschaften

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMCEYIMFSLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370671 | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-43-1 | |

| Record name | Methyl 1-aminocyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.